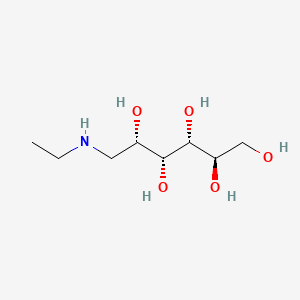

N-Ethyl-D-glucamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Contrast agent in medical imaging

Eglumine is a component of some contrast agents used in magnetic resonance imaging (MRI) []. These agents help improve the visibility of certain tissues and organs during MRI scans, allowing for better diagnosis of various medical conditions.

Delivery system for drugs and other therapeutic agents

Researchers are exploring the use of eglumine as a carrier molecule for delivering drugs and other therapeutic agents to specific tissues or cells in the body. This approach, known as drug delivery, has the potential to improve the effectiveness and safety of various treatments [].

Research on cellular processes

Eglumine can be used in cell culture experiments to study various cellular processes, such as membrane transport and protein interactions. Its properties allow researchers to manipulate the environment within cells and observe their responses [].

N-Ethyl-D-glucamine, also known as N-ethylglucamine or Eglumine, is a chemical compound derived from glucose. Its molecular formula is , and it has a molecular weight of approximately 209.24 g/mol. This compound features an ethylamine group that replaces a hydroxyl group in glucose, enhancing its chemical properties for various applications. N-Ethyl-D-glucamine is characterized as a white to almost white crystalline powder with a melting point between 137 °C and 141 °C and is soluble in water at a concentration of 0.1 g/mL .

- Oxidation: It can be oxidized using agents like sodium metaperiodate to form different products.

- Reduction: This compound can undergo reduction to yield simpler compounds, typically using hydrogen gas in the presence of a catalyst.

- Substitution: N-Ethyl-D-glucamine can also engage in substitution reactions where one functional group is replaced by another, employing various reagents depending on the desired outcome .

Common Reagents and Conditions- Oxidizing Agents: Sodium metaperiodate.

- Reducing Agents: Hydrogen gas with a catalyst.

- Substitution Reagents: Acids and bases tailored to specific reaction needs.

Major Products Formed

The reactions involving N-Ethyl-D-glucamine result in various derivatives that find applications in pharmaceuticals and industrial processes.

N-Ethyl-D-glucamine exhibits significant biological activity, particularly as an excipient in pharmaceutical formulations. It enhances the solubility of active ingredients, making it valuable in drug delivery systems. For instance, it has been utilized in the formulation of nitroxynil, an anthelmintic drug, improving its solubility in propylene glycol/water systems for injectable solutions . The compound's pharmacokinetics indicate good water solubility and potential for effective absorption when used in medicinal applications .

N-Ethyl-D-glucamine can be synthesized through several methods:

- One-Pot Synthesis: This method involves reacting aldehydes, amines, malononitrile, and dimethyl acetylenedicarboxylate in the presence of meglumine within an aqueous ethanol solution. This approach is noted for its efficiency and environmental friendliness .

- Industrial Production: Similar one-pot synthesis methods are employed on a larger scale to ensure high yields while minimizing environmental impact through the use of recyclable catalysts .

N-Ethyl-D-glucamine has diverse applications across multiple fields:

- Chemistry: Acts as a green catalyst for synthesizing functionalized dihydropyridines.

- Biology: Used in high-performance liquid chromatography (HPLC) for separating and analyzing biological molecules.

- Medicine: Functions as a contrast agent in diagnostic imaging.

- Industry: Utilized in creating biodegradable and recyclable materials .

Studies involving N-Ethyl-D-glucamine have demonstrated its role as an excipient that enhances the solubility and stability of various pharmaceuticals. For example, its combination with nitroxynil has been shown to improve the formulation's effectiveness by allowing for concentrated injectable solutions . Further research may explore its interactions with other compounds to optimize drug formulations.

Several compounds share similarities with N-Ethyl-D-glucamine, each with unique properties:

| Compound Name | Key Features |

|---|---|

| Meglumine | A sugar alcohol derived from glucose; used similarly in pharmaceuticals. |

| Diatrizoate | An iodine-containing X-ray contrast agent; primarily used in diagnostic imaging. |

| Gadoteric Acid | A gadolinium-based contrast agent; utilized in magnetic resonance imaging (MRI). |

Uniqueness of N-Ethyl-D-glucamine

N-Ethyl-D-glucamine stands out due to its environmentally friendly synthesis methods and wide-ranging applications across chemistry, biology, medicine, and industry. Unlike some similar compounds that may not be biodegradable or recyclable, N-Ethyl-D-glucamine's properties make it a sustainable choice for various applications .

N-Ethyl-D-glucamine represents a structurally modified glucose derivative characterized by the replacement of a hydroxyl group with an ethylamine moiety at the first carbon position [1]. The molecular formula C₈H₁₉NO₅ with a molecular weight of 209.24 g/mol defines this compound's fundamental chemical identity [2] [3]. The compound exhibits distinct stereochemical properties with four defined chiral centers, maintaining the D-configuration characteristic of naturally occurring glucose derivatives [4].

The glucitol backbone provides a flexible six-carbon polyol chain that serves as the structural foundation for multiple functional interactions [1]. This backbone configuration enables conformational adaptability while maintaining the spatial arrangement necessary for selective molecular recognition processes [4]. The presence of five hydroxyl groups distributed across the carbon chain creates multiple sites for hydrogen bonding and metal coordination activities [2] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO₅ |

| Molecular Weight (g/mol) | 209.24 |

| Melting Point (°C) | 136-142 |

| Optical Activity [α]₂₀ᴰ | -16.0° to -18.0° (c=1%, H₂O) |

| Water Solubility (g/mL) | 0.1 (clear, colorless) |

| Hydrogen Bond Donors | 6 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area (Ų) | 113 |

The crystalline structure of N-Ethyl-D-glucamine manifests as a white to off-white powder with hygroscopic properties, indicating strong affinity for water molecules [3] [8]. The high water solubility of 0.1 g/mL demonstrates the compound's hydrophilic character, attributed to the extensive hydrogen bonding network formed by the hydroxyl groups and the amino functionality [2] [3]. This solubility profile makes the compound particularly suitable for aqueous-based biochemical applications and biological systems [9].

The stereochemical configuration follows the SMILES notation CCNCC@@HO, which precisely defines the three-dimensional arrangement of functional groups [7]. This spatial organization is critical for the compound's biological recognition and binding specificity in various research applications [4]. The defined stereochemistry ensures reproducible interactions with biological targets and maintains consistent physicochemical properties across different experimental conditions [1] [5].

Functional Group Interactions

The functional group architecture of N-Ethyl-D-glucamine creates a complex network of intermolecular and intramolecular interactions that govern its biological and chemical behavior [1]. The secondary amino group serves as the primary nucleophilic center, with the nitrogen atom bearing a lone pair of electrons that readily participates in coordination chemistry and hydrogen bonding interactions [16] [17].

The hydroxyl groups positioned at carbon atoms 2, 3, 4, and 5 form extensive hydrogen bonding networks both within the molecule and with surrounding water molecules or other polar compounds [16]. These hydrogen bonds contribute significantly to the compound's conformational stability and influence its interaction patterns with biological macromolecules [17]. The primary hydroxyl group at the terminal carbon position (C6) exhibits enhanced reactivity due to its increased accessibility and reduced steric hindrance [3] [4].

| Structural Component | Description | Role in Function |

|---|---|---|

| Glucitol Backbone | Six-carbon polyol chain derived from glucose | Provides conformational flexibility and multiple coordination sites |

| Primary Hydroxyl Groups | 1 (-CH₂OH at C6 position) | Contributes to hydrogen bonding and metal coordination |

| Secondary Hydroxyl Groups | 4 (-OH at C2, C3, C4, C5 positions) | Enable extensive hydrogen bonding networks |

| Ethylamine Group | N-ethyl substitution at C1 position | Enhances metal chelation through nitrogen lone pair |

| Secondary Amino Group | Secondary amine (R₂NH) functionality | Key binding site for metal ion coordination |

The ethyl substitution on the amino group introduces hydrophobic character to an otherwise predominantly hydrophilic molecule [1] [4]. This alkyl chain provides additional van der Waals interactions and influences the compound's binding affinity to hydrophobic regions of proteins or other biological targets [10]. The length and branching pattern of the alkyl chain have been demonstrated to significantly affect antimicrobial activity, with longer chain analogs showing enhanced biological potency [10].

Conformational analysis reveals that N-Ethyl-D-glucamine can adopt multiple low-energy conformations due to rotation around the carbon-carbon bonds within the polyol chain [19]. The preferred conformations are stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups, creating a relatively rigid structure that maintains optimal spatial arrangement for molecular recognition [16] [19]. These conformational preferences directly influence the compound's binding selectivity and affinity for various biological targets [17].

Molecular Mechanisms Underlying Biological Activities

The biological activities of N-Ethyl-D-glucamine arise from its ability to modulate protein function through specific molecular interactions and its capacity to form stable complexes with metal ions essential for enzymatic processes [26]. The compound's mechanism of action involves multiple pathways, including direct protein binding, metal ion chelation, and stabilization of enzyme-substrate complexes [9].

In enzymatic systems, N-Ethyl-D-glucamine functions as a stabilizing agent for metal-dependent enzymes by providing alternative coordination sites for essential cofactors such as magnesium and zinc ions [22] [23]. The compound's five hydroxyl groups and ethylamine moiety enable selective binding to divalent cations, particularly Mg²⁺ and Ca²⁺, which are crucial for maintaining proper enzyme conformation and catalytic activity [22]. This stabilization mechanism has been demonstrated in studies involving adenylate kinase, where magnesium coordination optimizes the reaction angle for nucleophilic attack in phosphoryl transfer reactions [22].

The antimicrobial properties of N-Ethyl-D-glucamine and its derivatives result from their ability to disrupt cellular membrane integrity and interfere with essential metabolic processes [10]. Research on N-alkyl-beta-D-glucosylamines has revealed that the antimicrobial effectiveness correlates directly with the length of the alkyl chain, with longer chain derivatives exhibiting enhanced membrane permeability and greater biological activity [10]. The mechanism involves insertion of the hydrophobic alkyl portion into lipid bilayers while the hydrophilic glucamine portion remains exposed to the aqueous environment [10].

Protein purification applications utilize N-Ethyl-D-glucamine's ability to maintain protein structural integrity through its non-denaturing properties . The compound acts as a molecular chaperone, preventing protein aggregation and maintaining native conformations during isolation and purification procedures . This protective effect results from the formation of hydrogen bonding networks between the compound's hydroxyl groups and protein surface residues, creating a stabilizing microenvironment around the protein molecule [28].

Coordination Chemistry and Chelation Properties

N-Ethyl-D-glucamine exhibits exceptional metal ion coordination capabilities due to its multidentate ligand properties, with the amino group and multiple hydroxyl groups serving as electron pair donors [20] [21] [23]. The compound demonstrates particularly high affinity for divalent metal ions, including magnesium, calcium, zinc, and copper, forming stable coordination complexes through multiple binding sites [22] [23].

The chelation mechanism involves the formation of five- and six-membered ring structures when the compound coordinates with metal ions [15]. The secondary amino group provides the primary coordination site through its lone pair of electrons, while adjacent hydroxyl groups contribute additional coordination bonds, creating a stable polydentate complex [22] [23]. This multi-point attachment significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands [20] [23].

| Metal Ion | Binding Affinity | Coordination Sites | Biological Relevance |

|---|---|---|---|

| Mg²⁺ | High | Amino group, hydroxyl groups | Enzyme cofactor stabilization |

| Ca²⁺ | High | Amino group, hydroxyl groups | Cellular signaling modulation |

| Zn²⁺ | Very High | Amino group, multiple hydroxyl groups | Metalloenzyme activation |

| Cu²⁺ | Very High | Amino group, hydroxyl groups | Redox chemistry applications |

| Cd²⁺ | High | Amino group via dithiocarboxy derivatives | Heavy metal detoxification |

| Pb²⁺ | High | Amino group via dithiocarboxy derivatives | Heavy metal detoxification |

Research on metal ion selectivity has revealed that N-Ethyl-D-glucamine exhibits preferential binding for certain divalent cations based on ionic radius and charge density considerations [20] [22]. Zinc and copper ions demonstrate the highest binding constants due to their optimal size for coordination geometry and their ability to form additional covalent character in the metal-ligand bonds [23]. Magnesium and calcium coordination occurs primarily through electrostatic interactions supplemented by partial covalent bonding [22].

The compound's chelation properties have been extensively utilized in heavy metal detoxification applications, where derivatives such as N-alkyl-N-dithiocarboxy-D-glucamine analogs demonstrate enhanced binding affinity for toxic metals including cadmium and lead [31]. These modified derivatives incorporate sulfur-containing functional groups that provide additional coordination sites with high affinity for soft metal ions [31]. The mechanism involves displacement of metallothionein-bound cadmium, facilitating excretion of the toxic metal through fecal elimination pathways [31].

Direct Reductive Amination

The most fundamental approach involves the direct condensation of D-glucose with ethylamine followed by reduction [2]. This classical method typically employs sodium borohydride as the reducing agent in methanol at elevated temperatures. The reaction proceeds through an intermediate imine formation, which is subsequently reduced to yield the desired N-ethyl-D-glucamine [3].

Reaction Conditions:

- Solvent: Methanol

- Temperature: 80°C

- Reducing agent: Sodium borohydride (NaBH₄)

- Reaction time: 8-12 hours

- Typical yield: 40-60%

The mechanism involves nucleophilic attack of ethylamine on the carbonyl carbon of glucose, followed by elimination of water to form an imine intermediate. The imine is then reduced by sodium borohydride to produce the final amino sugar [4].

Alkylation of D-Glucamine

An alternative classical route involves the alkylation of D-glucamine using ethyl halides under basic conditions . This method utilizes ethyl bromide or ethyl iodide as alkylating agents in the presence of base.

Reaction Parameters:

- Starting material: D-glucamine

- Alkylating agent: Ethyl bromide or ethyl iodide

- Base: Sodium carbonate or potassium carbonate

- Solvent: Aqueous or alcoholic medium

- Temperature: 50-60°C

- Yield: 65-75%

Hydrolysis-Based Methods

Historical approaches include the hydrolysis of ethyl 2-amino-2-deoxyglucopyranoside and catalytic hydrogenation of N-(2-aminoethyl)glucamine [5]. These methods, while effective, often require multiple synthetic steps and harsh reaction conditions.

Contemporary Synthetic Approaches

Flow Synthesis Technology

Recent developments in flow chemistry have revolutionized N-ethyl-D-glucamine synthesis [2] [6]. The flow-batch mode approach demonstrates significant advantages in terms of efficiency, scalability, and environmental compatibility.

Flow Synthesis Protocol:

- Continuous flow reactor at 80°C

- Residence time: 90 minutes

- Substrate concentration: 0.12 M glucose in methanol

- Ethylamine excess: 2.5 equivalents

- Immobilized reducing agents: NaBH₄ on alumina support

- Yield: 88-90%

- Purity: >98%

The flow methodology enables precise control of reaction parameters, enhanced heat and mass transfer, and reduced reaction times compared to traditional batch processes [2]. The integration of immobilized scavengers and reagents facilitates continuous processing and simplifies purification procedures.

Photocatalytic N-Alkylation

Innovative photocatalytic approaches employ mixed heterogeneous catalysts prepared from copper/titanium dioxide and gold/titanium dioxide systems [7]. This method enables N-alkylation at ambient temperature using alcohols as alkylating agents.

Photocatalytic Conditions:

- Catalyst: Cu/TiO₂ and Au/TiO₂ mixed system

- Temperature: Room temperature

- Light source: Visible light irradiation

- Reaction time: 4-8 hours

- Yield: 70-80%

Multicomponent Reactions

Contemporary approaches utilize multicomponent reactions involving aldehydes, amines, and reducing agents in the presence of organocatalysts . These reactions demonstrate excellent atom economy and operational simplicity.

Green Chemistry Considerations in Synthesis

Solvent Selection and Sustainability

Modern synthetic approaches prioritize environmentally benign solvents, with water and ethanol being preferred over traditional halogenated solvents . The implementation of aqueous reaction media aligns with green chemistry principles while maintaining high reaction efficiency.

Sustainable Solvent Systems:

- Water as primary solvent

- Ethanol for enhanced solubility

- Elimination of chlorinated solvents

- Recyclable solvent systems

Atom Economy Optimization

Contemporary methodologies focus on maximizing atom economy, with flow synthesis achieving >90% atom utilization compared to 60-70% in traditional batch processes [2]. This improvement significantly reduces waste generation and enhances overall process sustainability.

Renewable Feedstock Utilization

The use of biomass-derived starting materials, particularly D-glucose from renewable sources, represents a key green chemistry advancement [9]. This approach reduces dependence on petroleum-based feedstocks and supports circular economy principles.

Energy Efficiency

Flow synthesis methodologies demonstrate superior energy efficiency through:

- Continuous operation reducing thermal cycles

- Enhanced heat transfer in microreactors

- Lower operating temperatures

- Reduced processing times

Novel Catalytic Methods for Production

Immobilized Metal Catalysts

Advanced catalytic systems employ immobilized cobalt/scandium catalysts supported on nitrogen-doped carbon materials [10]. These catalysts demonstrate exceptional activity under mild conditions.

Catalyst Specifications:

- Metal loading: 2.0 wt% Co, 2.0 wt% Sc

- Support: N-doped amorphous carbon

- Operating conditions: 50°C, 10 bar H₂

- Catalyst loading: 1.5 mol%

- Yield: 85-95%

- Selectivity: Excellent

Biocatalytic Approaches

Enzymatic methods utilizing lipases, particularly Candida antarctica lipase B, offer environmentally friendly alternatives [2]. Although yields are generally lower, these methods provide excellent selectivity and operate under mild conditions.

Heterogeneous Catalysis

Palladium on carbon (Pd/C) catalysts enable efficient hydrogenation steps in reductive amination sequences [10]. These catalysts demonstrate high activity and can be easily separated and recycled.

Ion Exchange Resin Catalysis

Amberlyst ion exchange resins serve as solid acid catalysts for various coupling reactions [2]. These catalysts eliminate the need for homogeneous acids and facilitate product isolation.

Purification and Analytical Quality Control

Purification Methodologies

Recrystallization

The most widely employed purification method involves recrystallization from ethanol-water mixtures [11]. This technique consistently achieves >98% purity with 85-90% recovery yields.

Recrystallization Protocol:

- Solvent system: Ethanol/water (3:1 v/v)

- Dissolution temperature: 60-70°C

- Cooling rate: 2°C/hour

- Final purity: >98%

- Recovery yield: 85-90%

Chromatographic Purification

High-performance liquid chromatography (HPLC) and column chromatography provide excellent purification for analytical-grade material [11]. Preparative HPLC achieves >99.5% purity but with limited scalability.

Acid-Base Precipitation

Controlled precipitation using hydrochloric acid in dioxane enables efficient isolation of N-ethyl-D-glucamine hydrochloride salt [2]. This method offers high recovery yields and excellent scalability.

Analytical Quality Control Parameters

Physical Characterization

Key physical properties requiring verification include:

- Melting point: 136-140°C [11] [12]

- Specific rotation: -15.0 to -18.0° (c=1, H₂O) [11] [12]

- Appearance: White to off-white crystalline powder [11]

- Solubility: 0.1 g/mL in water (clear, colorless) [11]

Chemical Purity Assessment

Analytical methods for purity determination encompass:

High-Performance Liquid Chromatography (HPLC)

- Mobile phase: Water/acetonitrile gradient

- Detection: UV at 210 nm

- Purity specification: ≥98.0%

- Precision: ≤2.0% RSD

Nuclear Magnetic Resonance (NMR)

- ¹H NMR: Structure confirmation

- ¹³C NMR: Carbon framework verification

- Solvent: D₂O or DMSO-d₆

Mass Spectrometry

- Molecular ion peak: m/z 209.24

- Fragmentation pattern analysis

- Precision: ≤1.0% RSD

Elemental Analysis

Combustion analysis provides elemental composition verification:

- Carbon: 45.93%

- Hydrogen: 9.15%

- Nitrogen: 6.69%

- Oxygen: 38.23% (by difference)

Optical Rotation Measurement

Polarimetry confirms stereochemical integrity:

- Specific rotation: [α]D²⁰ = -15.0 to -18.0° (c=1, H₂O)

- Measurement precision: ≤1.0%

- Temperature control: 20 ± 0.1°C

Moisture Content Determination

Karl Fischer titration quantifies water content:

- Specification: ≤1.0%

- Method precision: ≤0.05%

- Coulometric titration preferred

Thermal Analysis

Differential scanning calorimetry (DSC) provides thermal property characterization:

- Melting point determination

- Thermal stability assessment

- Polymorphic form identification

Impurity Profiling

Identification of Process-Related Impurities

Common impurities include:

- Unreacted D-glucose

- N,N-diethyl-D-glucamine (over-alkylation product)

- Ethylamine hydrochloride

- Solvent residues

Quantitative Analysis

HPLC methods enable quantification of individual impurities with detection limits of 0.05-0.1%. Regulatory specifications typically require individual impurities <0.1% and total impurities <0.5%.

Residual Solvent Analysis

Gas chromatography (GC) determines residual solvent levels according to ICH Q3C guidelines:

- Methanol: <3000 ppm

- Ethanol: <5000 ppm

- Other solvents: Per ICH limits